5-n-Boc-aminomethyluridine

Catalog No.
S15977827
CAS No.
M.F
C15H23N3O8
M. Wt
373.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-n-Boc-aminomethyluridine

Product Name

5-n-Boc-aminomethyluridine

IUPAC Name

tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate

Molecular Formula

C15H23N3O8

Molecular Weight

373.36 g/mol

InChI

InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1

InChI Key

ZGNPHMCMMGKKGO-DNRKLUKYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

5-n-Boc-aminomethyluridine is a modified nucleoside that features a tert-butyloxycarbonyl (Boc) protecting group on the amino function of the aminomethyl group attached to the uridine structure. This compound is notable for its potential applications in nucleic acid chemistry and bioconjugation due to the presence of a reactive amine that can be selectively deprotected under mild conditions. The Boc group serves as a protective moiety that stabilizes the amine during synthetic procedures, allowing for greater control over subsequent reactions.

The primary chemical reaction involving 5-n-Boc-aminomethyluridine is the deprotection of the Boc group, which can be achieved using various acidic conditions. Common reagents for this deprotection include:

  • Strong acids such as trifluoroacetic acid or p-toluenesulfonic acid.
  • Solid acid catalysts, which enable continuous flow reactions and improve efficiency by minimizing side reactions and simplifying purification processes .

The deprotection reaction typically yields the free amine form, which can then participate in further chemical transformations, including coupling reactions with other biomolecules or small molecules.

5-n-Boc-aminomethyluridine exhibits promising biological activity due to its structural similarity to natural nucleosides. The aminomethyl group can enhance interactions with biological targets, potentially leading to applications in:

  • Antiviral therapies: Modified nucleosides are often explored for their ability to inhibit viral replication.
  • Nucleic acid delivery systems: The compound may facilitate the delivery of genetic material into cells due to its amine functionality.

Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potentials.

The synthesis of 5-n-Boc-aminomethyluridine typically involves several steps:

  • Protection of the amine: The aminomethyl group on uridine is protected using tert-butyloxycarbonyl chloride in an appropriate solvent.
  • Purification: The product is purified through chromatographic techniques to isolate the Boc-protected nucleoside.
  • Deprotection: The Boc group can be removed under acidic conditions when required for further reactions.

Various synthetic routes have been reported, emphasizing the versatility of Boc protection in organic synthesis .

5-n-Boc-aminomethyluridine has several applications in the fields of:

  • Pharmaceutical development: As a building block for synthesizing modified oligonucleotides or nucleoside analogs.
  • Bioconjugation: Due to its reactive amine, it can be used for conjugating drugs or labels to biomolecules.
  • Research tools: Useful in studying RNA biology and developing therapeutic agents targeting RNA.

Interaction studies involving 5-n-Boc-aminomethyluridine focus on its binding affinity and reactivity with various biological targets. These studies may include:

  • Binding assays: To determine how well the compound interacts with enzymes or receptors.
  • Cellular uptake studies: To assess how effectively the compound enters cells and its subsequent biological effects.

Such investigations are crucial for understanding its potential therapeutic roles and optimizing its design for specific applications.

Several compounds share structural features with 5-n-Boc-aminomethyluridine, particularly those containing Boc-protected amines or modified nucleosides. Here are some similar compounds:

Compound NameStructure FeaturesUnique Characteristics
1-Boc-5-aminoindolineAmino group protected by BocThermal stability; used in various organic syntheses .
N-Boc-piperidinePiperidine ring with Boc protectionCommonly used in medicinal chemistry as a scaffold.
2'-O-methyluridineMethylated at the 2' positionEnhances RNA stability; widely used in oligonucleotide synthesis.
5-AminouridineAmino group at position 5Serves as a precursor for various nucleoside analogs.

The uniqueness of 5-n-Boc-aminomethyluridine lies in its specific combination of a Boc-protected amine and uridine structure, which provides distinct reactivity patterns and potential biological activities compared to other similar compounds. This makes it particularly valuable in targeted drug design and nucleic acid chemistry.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

373.14851470 g/mol

Monoisotopic Mass

373.14851470 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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